molecular formula C13H9ClN4 B8514731 [2-chloro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide CAS No. 921631-62-1

[2-chloro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide

Cat. No. B8514731
M. Wt: 256.69 g/mol
InChI Key: LFRQWGZNCKPYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-chloro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide is a useful research compound. Its molecular formula is C13H9ClN4 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-chloro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-chloro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921631-62-1

Product Name

[2-chloro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

[2-chloro-4-(5-cyano-1-methylpyrrol-2-yl)phenyl]cyanamide

InChI

InChI=1S/C13H9ClN4/c1-18-10(7-15)3-5-13(18)9-2-4-12(17-8-16)11(14)6-9/h2-6,17H,1H3

InChI Key

LFRQWGZNCKPYCH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C2=CC(=C(C=C2)NC#N)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromo-2-chlorophenylcyanamide (0.114 g, 0.5 mmol), tris (dibenzylideneacetone) dipalladium (11.6 mg, 0.0126 mmol), N-methyl-5-cyanopyrroleboronic acid (0.150 g, 1 mmol), and potassium carbonate (0.276 g, 2 mmol) were placed in a 40 mL vial fitted with a septa. The vial was then filled with a continuous flow of nitrogen and THF (2 mL) was added with stirring. Tri-tert-butylphosphine (10 wt % in hexane) (0.0486 mL, 0.0252 mmol) was added to the mixture and allowed to stir until the starting bromide was consumed. The mixture was then diluted with 1/1 hexane/ethylacetate, filtered through a plug of silica gel, the solvent evaporated and the residue was flash chromatographed using 4/1 Hexane/THF to give [2-chloro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide) (0.015 g, 12%).
Quantity
0.114 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.276 g
Type
reactant
Reaction Step Three
Quantity
0.0486 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
11.6 mg
Type
catalyst
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.